molecular formula C8H7F3N4 B10909469 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B10909469
M. Wt: 216.16 g/mol
InChI Key: QJJLGWOLRZBWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of appropriate aminopyrazoles with trifluoromethyl-substituted ketones or aldehydes. One common method includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide high yields and regioselectivity . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific trifluoromethyl substitution, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development, particularly in targeting cancer cells with high specificity and potency .

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C8H7F3N4/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7/h2-3H,12H2,1H3

InChI Key

QJJLGWOLRZBWQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.